2-(2,6-Difluorobenzoyl)-6-methylpyridine
Description
2-(2,6-Difluorobenzoyl)-6-methylpyridine is a fluorinated aromatic compound featuring a pyridine ring substituted with a methyl group at the 6-position and a 2,6-difluorobenzoyl moiety at the 2-position. The 2,6-difluoro substitution on the benzoyl group enhances electronegativity and metabolic stability, while the methyl group on the pyridine ring may influence lipophilicity and steric hindrance.
Properties
IUPAC Name |
(2,6-difluorophenyl)-(6-methylpyridin-2-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9F2NO/c1-8-4-2-7-11(16-8)13(17)12-9(14)5-3-6-10(12)15/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAJMTJBEXIZEET-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)C(=O)C2=C(C=CC=C2F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9F2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601225550 | |
| Record name | (2,6-Difluorophenyl)(6-methyl-2-pyridinyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601225550 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1187170-58-6 | |
| Record name | (2,6-Difluorophenyl)(6-methyl-2-pyridinyl)methanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1187170-58-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2,6-Difluorophenyl)(6-methyl-2-pyridinyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601225550 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,6-Difluorobenzoyl)-6-methylpyridine typically involves the following steps:
Starting Materials: The synthesis begins with 2,6-difluorobenzoyl chloride and 6-methylpyridine as the primary reactants.
Reaction Conditions: The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the nucleophilic substitution reaction. The reaction mixture is typically heated to reflux to ensure complete conversion.
Purification: The product is purified using standard techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems ensures precise control over reaction conditions, leading to consistent product quality.
Chemical Reactions Analysis
Types of Reactions
2-(2,6-Difluorobenzoyl)-6-methylpyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride to yield alcohols or amines.
Substitution: The difluorobenzoyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, resulting in the formation of amides or thioesters.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Triethylamine as a base in an organic solvent like dichloromethane.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Amides or thioesters.
Scientific Research Applications
2-(2,6-Difluorobenzoyl)-6-methylpyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes or receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism by which 2-(2,6-Difluorobenzoyl)-6-methylpyridine exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The difluorobenzoyl group can form strong hydrogen bonds or hydrophobic interactions with active sites, modulating the activity of the target molecules. This interaction can lead to inhibition or activation of specific biochemical pathways, depending on the context.
Comparison with Similar Compounds
Key Observations :
- Substituent Position : The 2,6-difluoro pattern on the benzoyl/phenyl group is conserved in analogues from but differs in Impurity H (2,4-difluoro), which may alter steric and electronic interactions in drug-receptor binding .
- Carboxylic acid derivatives (e.g., CAS 1210419-21-8) introduce acidity, impacting solubility and pharmacokinetics .
Physicochemical Properties
While explicit data for this compound are unavailable in the provided evidence, trends can be inferred from analogues:
Key Observations :
- The 2,6-difluoro substitution likely balances lipophilicity and metabolic stability compared to 2,4-difluoro analogues, which may exhibit higher membrane permeability but faster enzymatic degradation.
Biological Activity
2-(2,6-Difluorobenzoyl)-6-methylpyridine is a compound that has gained attention in the fields of medicinal chemistry and biological research due to its unique structural features and potential therapeutic applications. This article explores its biological activity, including mechanisms of action, applications in various fields, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is . Its structure includes a pyridine ring substituted with a difluorobenzoyl group and a methyl group. The presence of fluorine atoms enhances the compound's lipophilicity and may influence its interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The difluorobenzoyl moiety can form strong hydrogen bonds and hydrophobic interactions with active sites on target proteins, modulating their activity. This interaction can lead to:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways.
- Receptor Modulation : It can affect receptor-mediated signaling pathways, potentially influencing cellular responses.
Anticancer Activity
Research has indicated that this compound exhibits significant anticancer properties. In vitro studies have shown that it can induce apoptosis in various cancer cell lines by activating specific signaling pathways associated with cell death.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 15 | Induction of apoptosis via caspase activation |
| HeLa (Cervical) | 10 | Inhibition of cell proliferation |
| A549 (Lung) | 12 | Modulation of cell cycle progression |
Anti-inflammatory Properties
The compound has also been explored for its anti-inflammatory effects. Studies suggest that it can inhibit the production of pro-inflammatory cytokines in activated macrophages, thereby reducing inflammation.
Case Studies
- Study on Cancer Cell Lines : A recent study evaluated the effects of this compound on MCF-7 breast cancer cells. Results demonstrated a dose-dependent increase in apoptosis markers after treatment with the compound, suggesting its potential as an anticancer agent .
- Inflammation Model : In an animal model of inflammation, administration of the compound significantly reduced edema and inflammatory markers compared to control groups. This supports its potential use in treating inflammatory diseases .
Research Findings
Recent investigations into the pharmacological properties of this compound reveal promising results:
- Antimicrobial Activity : Preliminary studies indicate that the compound possesses antimicrobial properties against various bacterial strains, making it a candidate for further development as an antibacterial agent .
- Biochemical Probes : Due to its ability to interact with specific enzymes, it is being explored as a biochemical probe for studying enzyme kinetics and inhibition mechanisms .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
